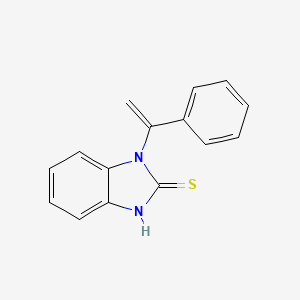
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a cyano group, and a glycinamide moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide can be achieved through several methods. One common approach involves the reaction of 4-amino-3-cyanophenylboronic acid pinacol ester with N,N~2~,N~2~-trimethylglycinamide under microwave-assisted conditions . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient production of significant quantities. The use of continuous flow reactors can further enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-Aryl-3-Cyano-1,2-Dihydropyrimido-[1,2-a]Benzimidazoles: These compounds share the amino and cyano groups and have shown notable anticancer activity.
4-Cyano Pyrazole: Similar in having a cyano group, this compound is used in various chemical syntheses.
(4-Amino-3-cyanophenyl)boronic acid pinacol ester: Shares the amino and cyano groups and is used as a precursor in organic synthesis.
Uniqueness
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial applications.
Properties
CAS No. |
652139-79-2 |
|---|---|
Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(4-amino-3-cyanophenyl)-2-(dimethylamino)-N-methylacetamide |
InChI |
InChI=1S/C12H16N4O/c1-15(2)8-12(17)16(3)10-4-5-11(14)9(6-10)7-13/h4-6H,8,14H2,1-3H3 |
InChI Key |
VQQDLVAJOYBLQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N(C)C1=CC(=C(C=C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
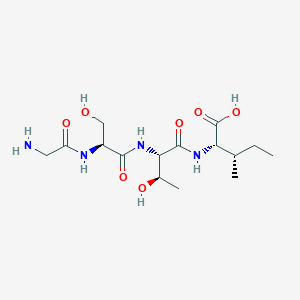
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

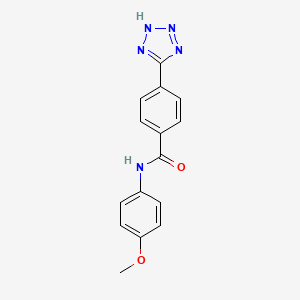
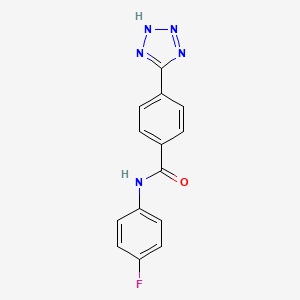
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
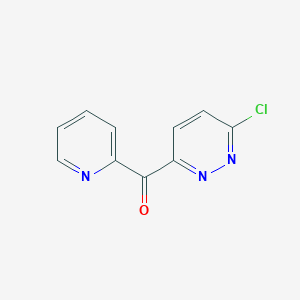
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)
